1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione
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Overview
Description
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione are kinases , specifically RET and TRK . These kinases play a crucial role in cell signaling pathways, regulating cellular processes such as growth, division, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of RET and TRK kinases affects multiple biochemical pathways. For instance, the RET kinase is involved in the MAPK/ERK pathway, which regulates cell proliferation and differentiation . On the other hand, TRK kinases are involved in the PI3K/AKT pathway, which controls cell survival . The disruption of these pathways can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting RET and TRK kinases, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
For instance, compounds with a similar pyrimido-indole motif have been found to inhibit various protein kinases .
Cellular Effects
Related compounds have been shown to have significant effects on cell function . For example, some compounds with a similar structure have been found to inhibit tubulin polymerization , which could potentially impact cell division and growth.
Molecular Mechanism
Related compounds have been found to interact with various biomolecules . For instance, some compounds with a similar structure have been found to inhibit various protein kinases , which could potentially impact cell signaling pathways.
Preparation Methods
The synthesis of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione typically involves multi-component reactions that combine indole derivatives with other reagents. One common method involves the use of indole-3-carboxaldehyde, aromatic aldehydes, and ammonium iodide under transition-metal-free conditions. The reaction proceeds through a [4 + 2] annulation process, forming the pyrimidine ring in a single pot reaction . This method is advantageous due to its simplicity and the use of readily available starting materials.
Chemical Reactions Analysis
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione can be compared with other similar heterocyclic compounds, such as:
9H-Pyrimido[4,5-b]indole: Shares a similar core structure but lacks the dione functionality.
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Contains a quinoline ring instead of an indole ring.
Pyrido[3,4-b]indole: Features a pyridine ring fused to an indole ring.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,9-dihydropyrimido[4,5-b]indole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWQYSENOMSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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